Cas no 2137069-82-8 ((3S)-3-(chloromethyl)-3-methyloxolane)

(3S)-3-(Chloromethyl)-3-methyloxolane is a chiral oxolane derivative featuring a chloromethyl substituent at the 3-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the construction of complex molecules in pharmaceuticals and agrochemicals. The reactive chloromethyl group enables further functionalization, offering versatility in nucleophilic substitution or cross-coupling reactions. The oxolane ring enhances stability while maintaining moderate reactivity, making it suitable for controlled synthetic transformations. This compound is particularly useful in fine chemical synthesis where enantioselectivity and precise structural control are critical. Proper handling under inert conditions is recommended due to the sensitivity of the chloromethyl group.
(3S)-3-(chloromethyl)-3-methyloxolane structure
2137069-82-8 structure
Product name:(3S)-3-(chloromethyl)-3-methyloxolane
CAS No:2137069-82-8
MF:C6H11ClO
MW:134.603941202164
CID:5977889
PubChem ID:165448111

(3S)-3-(chloromethyl)-3-methyloxolane Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(chloromethyl)-3-methyloxolane
    • 2137069-82-8
    • EN300-701688
    • Inchi: 1S/C6H11ClO/c1-6(4-7)2-3-8-5-6/h2-5H2,1H3/t6-/m1/s1
    • InChI Key: PKEDMWYHMXGAPF-ZCFIWIBFSA-N
    • SMILES: ClC[C@]1(C)COCC1

Computed Properties

  • Exact Mass: 134.0498427g/mol
  • Monoisotopic Mass: 134.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 84.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 9.2Ų

(3S)-3-(chloromethyl)-3-methyloxolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-701688-1.0g
(3S)-3-(chloromethyl)-3-methyloxolane
2137069-82-8
1g
$0.0 2023-06-07

Additional information on (3S)-3-(chloromethyl)-3-methyloxolane

Introduction to (3S)-3-(Chloromethyl)-3-Methyloxolane (CAS No. 2137069-82-8)

(3S)-3-(Chloromethyl)-3-Methyloxolane, with the CAS number 2137069-82-8, is a chiral compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group and a methyloxolane ring, which contribute to its potential applications in various chemical and biological processes.

The chiral nature of (3S)-3-(Chloromethyl)-3-Methyloxolane makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other biologically active molecules. The ability to control the stereochemistry of a molecule is crucial for optimizing its biological activity and minimizing potential side effects. Recent advancements in asymmetric synthesis have further highlighted the importance of chiral building blocks like (3S)-3-(Chloromethyl)-3-Methyloxolane in the creation of novel therapeutic agents.

In terms of its chemical structure, (3S)-3-(Chloromethyl)-3-Methyloxolane consists of a five-membered oxolane ring with a chlorine-substituted methyl group attached to the third carbon atom. The presence of the chloromethyl group provides a versatile functional handle for further chemical modifications, making this compound an attractive starting material for a wide range of synthetic transformations. The methyloxolane ring, on the other hand, imparts additional stability and rigidity to the molecule, which can be beneficial in certain biological contexts.

Recent studies have explored the use of (3S)-3-(Chloromethyl)-3-Methyloxolane in the synthesis of complex natural products and drug candidates. For instance, researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the total synthesis of several bioactive natural products. The chiral center at the third carbon atom plays a critical role in determining the stereochemistry of the final product, ensuring high enantiomeric purity. This is particularly important in drug development, where enantiomeric purity can significantly impact the efficacy and safety of a drug.

In addition to its applications in organic synthesis, (3S)-3-(Chloromethyl)-3-Methyloxolane has also shown promise in medicinal chemistry. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific enzymes involved in various disease pathways. The chloromethyl group was found to be crucial for binding to the active site of these enzymes, suggesting that (3S)-3-(Chloromethyl)-3-Methyloxolane could serve as a valuable scaffold for designing new therapeutic agents.

The physical properties of (3S)-3-(Chloromethyl)-3-Methyloxolane have been well-characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods have provided detailed insights into its molecular structure and conformational behavior. For example, NMR studies have revealed that the chloromethyl group exhibits distinct chemical shifts compared to other functional groups, which can be useful for monitoring its reactivity during synthetic transformations.

In terms of safety and handling, it is important to note that while (3S)-3-(Chloromethyl)-3-Methyloxolane is not classified as a hazardous material, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.

The future prospects for (3S)-3-(Chloromethyl)-3-Methyloxolane are promising. Ongoing research is focused on expanding its synthetic utility and exploring new applications in areas such as catalysis and materials science. For example, recent work has demonstrated that this compound can serve as an efficient ligand for transition metal catalysts, enhancing their performance in asymmetric reactions. This opens up new possibilities for developing more sustainable and cost-effective synthetic routes.

In conclusion, (3S)-3-(Chloromethyl)-3-Methyloxolane (CAS No. 2137069-82-8) is a versatile chiral compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features and functional groups make it an attractive building block for creating enantiomerically pure compounds and developing novel therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in various scientific disciplines.

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